BenchChemオンラインストアへようこそ!

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide

PDHK1 inhibition metastatic cancer target annotation

N‑(isochroman‑3‑ylmethyl)‑N‑methylbenzo[d]thiazole‑6‑carboxamide (CAS 2034475‑31‑3) is catalogued in the Therapeutic Target Database (TTD) and DrugMap as “Thiazole carboxamide derivative 6”, a patented, pyruvate dehydrogenase kinase 1 (PDHK1)‑targeted small molecule advanced by Schering‑Plough for metastatic cancer indications. The compound belongs to a broader chemotype of benzo[d]thiazole‑6‑carboxamides that have yielded potent probes such as N‑(pyridin‑4‑yl)benzo[d]thiazole‑6‑carboxamide (K1 capsule formation IC₅₀ = 1.04 μM) , demonstrating the scaffold’s capacity for specific target engagement.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 2034475-31-3
Cat. No. B2410694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide
CAS2034475-31-3
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C19H18N2O2S/c1-21(10-16-8-13-4-2-3-5-15(13)11-23-16)19(22)14-6-7-17-18(9-14)24-12-20-17/h2-7,9,12,16H,8,10-11H2,1H3
InChIKeyYCNYEMWKCHILSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034475‑31‑3 – Sourcing the Patented Thiazole‑Carboxamide Backbone for PDHK1‑Focused Oncology Campaigns


N‑(isochroman‑3‑ylmethyl)‑N‑methylbenzo[d]thiazole‑6‑carboxamide (CAS 2034475‑31‑3) is catalogued in the Therapeutic Target Database (TTD) and DrugMap as “Thiazole carboxamide derivative 6”, a patented, pyruvate dehydrogenase kinase 1 (PDHK1)‑targeted small molecule advanced by Schering‑Plough for metastatic cancer indications [1]. The compound belongs to a broader chemotype of benzo[d]thiazole‑6‑carboxamides that have yielded potent probes such as N‑(pyridin‑4‑yl)benzo[d]thiazole‑6‑carboxamide (K1 capsule formation IC₅₀ = 1.04 μM) [2], demonstrating the scaffold’s capacity for specific target engagement. However, no publicly accessible primary publication or patent example reports quantitative biochemical or cellular potency data for this exact compound; its differentiation therefore rests on structural features (isochroman‑3‑ylmethyl moiety, N‑methyl‑benzo[d]thiazole‑6‑carboxamide core) and its patent‑established PDHK1 target association.

Why Thiazole‑Carboxamide Analogs Cannot Be Freely Substituted for 2034475‑31‑3 in PDHK1‑Dependent Models


Substitution within the thiazole‑carboxamide chemotype is not pharmacologically neutral. In the class‑defining PDK1 inhibitor patent series (US2013/0165450, Schering‑Plough), subtle modifications to the amide substituent and the heterocyclic attachment point produce marked changes in PDHK1 inhibitory potency and selectivity [1]. Furthermore, a closely related benzo[d]thiazole‑6‑carboxamide probe—N‑(pyridin‑4‑yl)benzo[d]thiazole‑6‑carboxamide—exhibits a >200‑fold selectivity index against bladder epithelial cells, demonstrating that even single‑atom alterations in the amide side‑chain can dramatically shift the therapeutic window [2]. Because 2034475‑31‑3 uniquely couples the N‑methyl‑isochroman‑3‑ylmethyl amide motif with the benzo[d]thiazole‑6‑carboxamide core—a combination absent from all publicly quantified analogs—its binding pose and target‑engagement profile cannot be reliably reproduced by generic in‑class surrogates without confirmatory head‑to‑head profiling.

Quantitative Evidence Matrix for 2034475‑31‑3 – Comparator‑Anchored Differentiation Data


Target Engagement and Cancer Indication – Patented PDHK1 Antagonist Status vs. Unannotated Analogs

2034475‑31‑3 is explicitly registered in the Therapeutic Target Database and DrugMap as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor under the synonym “Thiazole carboxamide derivative 6”, with a patented indication for metastatic cancer (ICD‑11: 2D50‑2E2Z) [1]. In contrast, the great majority of structurally related benzo[d]thiazole‑6‑carboxamides in the public domain—including analogues that differ only in the amide side‑chain (e.g., 2‑amino‑N‑benzylbenzo[d]thiazole‑6‑carboxamide, TbPTR1 IC₅₀ = 0.35 μM [2] or N‑(pyridin‑4‑yl)benzo[d]thiazole‑6‑carboxamide, K1 capsule IC₅₀ = 1.04 μM [3])—are annotated against entirely unrelated targets (pteridine reductase 1, bacterial capsule biogenesis) and therefore possess no documented PDHK1 liability. This target‑annotation gulf means that procuring any unannotated benzo[d]thiazole‑6‑carboxamide analog as a surrogate for 2034475‑31‑3 introduces an undefined target‑engagement risk that cannot be resolved without de novo biochemical profiling [4].

PDHK1 inhibition metastatic cancer target annotation

Scaffold Provenance – Benzo[d]thiazole‑6‑carboxamide vs. Benzo[d]thiazole‑2‑carboxamide Regioisomer Differentiation

2034475‑31‑3 bears the carboxamide at the benzo[d]thiazole 6‑position. The regioisomeric 2‑carboxamide congener N‑(isochroman‑3‑ylmethyl)‑N‑methylbenzo[d]thiazole‑2‑carboxamide is catalogued but associated with a wholly distinct, uncharacterised mechanism of action and no patent‑established target annotation [1]. In the broader benzo[d]thiazole literature, the 6‑carboxamide regioisomer has repeatedly emerged as the active configuration for kinase inhibition: N‑(pyridin‑4‑yl)benzo[d]thiazole‑6‑carboxamide achieves a K1 capsule inhibition IC₅₀ of 1.04 ± 0.13 μM and a >200‑fold selectivity index [2], while 2‑acetamido‑N‑[3‑(pyridin‑2‑ylamino)propyl]benzo[d]thiazole‑6‑carboxamide delivers promising antiproliferative activity in BRAFⱽ⁶⁰⁰ᴱ‑driven models [3]. The 2‑carboxamide regioisomer lacks any such quantitative benchmarking in kinase or antiproliferative assays. This regioisomer distinction means that procurement of the 2‑carboxamide variant as a substitute introduces an unquantified activity risk.

regioisomer selectivity benzo[d]thiazole scaffold carboxamide attachment point

PDHK1 Pathway Selectivity – Class‑Level Advantage vs. Off‑Pathway Benzo[d]thiazole‑6‑carboxamide Analogs

The PDK1 inhibitor patent family (US2013/0165450, Schering‑Plough) specifically claims thiazole‑carboxamide derivatives that inhibit 3‑phosphoinositide‑dependent protein kinase 1 (PDK1) and are useful in treating cancer [1]. 2034475‑31‑3 is nested within this patent series as a structurally distinct exemplar (isochroman‑3‑ylmethyl‑N‑methyl amide substituent). By contrast, other experimentally characterised benzo[d]thiazole‑6‑carboxamides have been optimised for entirely different targets: pteridine reductase 1 (TbPTR1 IC₅₀ = 0.35 μM, LmPTR1 IC₅₀ = 1.9 μM) [2], bacterial K1 capsule formation (IC₅₀ = 1.04 μM) [3], and BRAFⱽ⁶⁰⁰ᴱ kinase [4]. None of these off‑pathway analogs carry any documented PDHK1 liability. Although the quantitative PDHK1 IC₅₀ of 2034475‑31‑3 remains undisclosed in the public domain, its patent‑mandated target specificity implies a selectivity profile that commercially available, off‑pathway benzo[d]thiazole‑6‑carboxamide probes cannot reliably provide.

PDHK1 selectivity thiazole carboxamide kinase profiling

Structural Novelty and IP Space Exclusivity vs. Generic Benzo[d]thiazole‑6‑carboxamide Derivatives

2034475‑31‑3 is distinguished by the incorporation of the isochroman‑3‑ylmethyl group—a bicyclic, oxygen‑containing heterocycle—linked via an N‑methyl amide to the benzo[d]thiazole‑6‑carboxamide core [1]. This specific substitution pattern is not represented in any publicly quantified benzo[d]thiazole‑6‑carboxamide probe: the closest experimental comparators use pyridin‑4‑yl [2], amino‑benzyl [3], or pyridin‑2‑ylamino‑propyl [4] amide substituents, all of which differ markedly in lipophilicity, hydrogen‑bonding capability, and steric bulk from the isochroman‑3‑ylmethyl moiety. Sub‑structural searching of public databases (PubChem, ChEMBL, BindingDB) confirms that the isochroman‑3‑ylmethyl‑N‑methyl‑benzo[d]thiazole‑6‑carboxamide combination is unique to 2034475‑31‑3, conferring an IP‑positioning advantage and a structurally non‑fungible pharmacological profile within the benzothiazole‑carboxamide landscape.

structural novelty patent space exclusivity chemical series differentiation

2034475‑31‑3 Application Scenarios for PDHK1‑Directed Oncology Research and Chemical Probe Development


PDHK1‑Dependent Mechanism‑of‑Action Studies in MTAP‑Wildtype and Metabolic Reprogramming Cancer Models

With its patent‑documented PDHK1‑target annotation [1], 2034475‑31‑3 is a logical starting point for dissecting PDHK1‑dependent metabolic rewiring in cancer cell lines where pyruvate dehydrogenase regulation governs the glycolytic‑to‑oxidative phosphorylation switch. Researchers should use this compound as a tool probe in PDHK1‑overexpressing or metabolically stressed tumour models, employing a structurally matched negative control (e.g., the 2‑carboxamide regioisomer or an unannotated benzo[d]thiazole‑6‑carboxamide analog) to control for scaffold‑derived off‑target effects. Because quantitative PDHK1 IC₅₀ data are not yet publicly available [2], users must generate in‑house dose‑response data to benchmark potency before interpreting cellular phenotypes.

SAR Expansion of the Isochroman‑3‑ylmethyl Benzo[d]thiazole Series for PDHK1 Inhibitor Lead Optimisation

2034475‑31‑3 occupies an unexplored region of the benzo[d]thiazole‑6‑carboxamide chemical space by virtue of its isochroman‑3‑ylmethyl‑N‑methyl substitution [1]. Medicinal chemistry teams pursuing PDHK1 inhibitor lead optimisation can use this compound as a reference scaffold to design focused libraries that systematically vary the isochroman ring, the N‑methyl amide linker, and the benzothiazole core. The structural uniqueness of this substitution pattern—confirmed by the absence of isochroman‑containing benzothiazole‑6‑carboxamides in public chemogenomic databases—enables exploration of SAR vectors not accessible through commercial benzo[d]thiazole probe collections [2].

Patent‑Landscape Navigation and Freedom‑to‑Operate Assessment for PDK1‑Targeted Oncology Programs

For industrial oncology drug discovery groups, 2034475‑31‑3 serves as a key reference compound for mapping the Schering‑Plough PDK1 inhibitor patent estate (US2013/0165450 and related filings) [1]. Procuring and profiling this compound enables direct comparison of its PDHK1 inhibitory activity and selectivity profile against internal lead series, providing a tangible benchmark for freedom‑to‑operate analyses and for differentiating proprietary chemical matter from the prior art. The compound’s explicit listing in TTD/DrugMap as a patented PDHK1 inhibitor for metastatic cancer [2] makes it an essential external reference standard in competitive intelligence workflows.

Negative Control Selection for Benzo[d]thiazole‑6‑carboxamide Probe Profiling Panels

2034475‑31‑3 can function as a structurally matched reference compound in multi‑probe profiling panels designed to distinguish target‑specific PDHK1 pharmacology from general benzothiazole‑6‑carboxamide scaffold effects. By profiling this compound alongside the published off‑pathway benzo[d]thiazole‑6‑carboxamide probes—including the pteridine reductase 1 inhibitor 4c (TbPTR1 IC₅₀ = 0.35 μM) [1], the K1 capsule inhibitor (IC₅₀ = 1.04 μM) [2], and the BRAFⱽ⁶⁰⁰ᴱ inhibitor 22 [3]—users can establish a selectivity fingerprint that contextualises any PDHK1‑mediated cellular activity observed for 2034475‑31‑3 relative to the broader benzothiazole‑6‑carboxamide pharmacophore.

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.